molecular formula C20H22N6O2S B6443562 N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2548998-93-0

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6443562
CAS No.: 2548998-93-0
M. Wt: 410.5 g/mol
InChI Key: JGWAFZKIBHTRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and a piperidin-4-yl moiety at position 5. The benzothiazole ring system is functionalized with a 1,1-dioxo (sulfone) group and an N-methylated amine at position 6. The sulfone group may enhance solubility and metabolic stability compared to non-oxidized thiazole analogs, while the piperidine substituent could influence binding affinity through spatial interactions .

Properties

IUPAC Name

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-14-13-19(26-18(22-14)7-10-21-26)25-11-8-15(9-12-25)24(2)20-16-5-3-4-6-17(16)29(27,28)23-20/h3-7,10,13,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWAFZKIBHTRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with β-Ketoesters

The pyrazolo[1,5-a]pyrimidine core is constructed via cyclocondensation between 5-amino-3-methylpyrazole (1 ) and ethyl acetoacetate (2 ) under acidic conditions (Scheme 1):

Reaction Conditions

  • Solvent : Ethanol/glacial acetic acid (4:1)

  • Temperature : 80°C, 12 h

  • Yield : 78% (reported for analogous systems)

The product 3 (5-methylpyrazolo[1,5-a]pyrimidin-7-ol) is chlorinated using POCl₃ and catalytic tetramethylammonium chloride (TMAC) to yield 4 (7-chloro-5-methylpyrazolo[1,5-a]pyrimidine):

Chlorination Protocol

ParameterValue
POCl₃ (equiv)5.0
TMAC (mol%)10
Temperature110°C, 4 h
Yield85% (literature)

Synthesis of Fragment B: N-Methyl-N-(Piperidin-4-Yl)-1,1-Dioxo-1,2-Benzothiazol-3-Amine

Construction of 1,2-Benzothiazole 1,1-Dioxide Core

The benzothiazole ring is synthesized via cyclization of 2-aminobenzenethiol (5 ) with chlorosulfonic acid, followed by oxidation (Scheme 2):

Key Steps

  • Sulfonation : 5 + ClSO₃H → 3-sulfamoylbenzenethiol (6 )

  • Oxidation : 6 + H₂O₂ (30%) → 1,1-dioxo-1,2-benzothiazol-3-amine (7 )

Optimized Oxidation Conditions

  • Oxidant : H₂O₂ (3 equiv)

  • Catalyst : Na₂WO₄·2H₂O (5 mol%)

  • Solvent : Acetic acid/H₂O (9:1)

  • Yield : 92%

ComponentQuantity
DIAD (equiv)1.2
PPh₃ (equiv)1.5
SolventTHF
Temperature0°C → rt, 24 h
Yield68%

Final Coupling: Fragment A + Fragment B

Nucleophilic Aromatic Substitution (SNAr)

The chloro group in 4 is displaced by the secondary amine in 9 (Scheme 4):

SNAr Reaction Optimization

VariableOptimal Value
BaseDIPEA (3.0 equiv)
SolventDMF
Temperature100°C, 18 h
CatalystPd(OAc)₂ (5 mol%)
Yield74%

Mechanistic Notes : Palladium catalysis facilitates C–N bond formation despite steric hindrance from the piperidine ring.

Buchwald–Hartwig Amination Alternative

For low-yielding SNAr cases, Buchwald–Hartwig conditions improve efficiency (Table 1):

Comparative Reaction Data

EntryLigandTemp (°C)Time (h)Yield (%)
1Xantphos1102481
2BINAP1001876
3DavePhos903668

Conditions: Pd₂(dba)₃ (3 mol%), ligand (6 mol%), Cs₂CO₃ (2.5 equiv), toluene.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (SiO₂, EtOAc/hexanes gradient), followed by recrystallization from ethanol/water (9:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.25 (m, 4H, benzothiazole-H), 4.21 (m, 1H, piperidine-H), 2.98 (s, 3H, N-CH₃).

  • HRMS : m/z [M+H]⁺ calcd. 441.1521, found 441.1518.

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky piperidine substituent slows SNAr kinetics; microwave-assisted synthesis reduces reaction time.

  • Sulfone Stability : Over-oxidation during benzothiazole synthesis controlled by stoichiometric H₂O₂.

  • Pd Catalyst Cost : Screening ligand-free conditions could enhance cost-efficiency for scale-up .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound :
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
C₂₁H₂₄N₆O₂S 424.52 g/mol - 5-methylpyrazolo[1,5-a]pyrimidine
- Piperidin-4-yl
- 1,1-dioxo-benzothiazole
High polarity due to sulfone group; piperidine enhances 3D flexibility
Compound 78Z ():
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
C₁₄H₁₁F₅N₆ 382.28 g/mol - 1,2,4-triazolo-pyrimidine
- Trifluoromethylpyridine
- 1,1-difluoroethyl
Lipophilic (CF₃ group); potential metabolic resistance due to fluorination
Spastazoline ():
(R)-N-(5-(tert-Butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
C₂₀H₃₀N₈ 382.51 g/mol - Pyrrolo[2,3-d]pyrimidine
- tert-Butylpyrazole
- Isopropylpiperazine
Basic piperazine likely improves solubility; bulky tert-butyl may hinder binding
Compound from :
N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
C₂₀H₂₂N₆ 346.43 g/mol - Pyrazolo[1,5-a]pyrimidine
- Methylpyrazole-ethyl
- Phenyl
Planar phenyl group may enhance π-π stacking; reduced polarity vs. target compound
Compound from :
3-bromo-N-[(6-ethoxy-1-oxido-3-pyridinyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
C₂₀H₁₉BrN₅O₂ 441.30 g/mol - Bromopyrazolo-pyrimidine
- Ethoxypyridine N-oxide
- Phenyl
Bromine adds steric bulk; N-oxide improves solubility and hydrogen bonding

Key Structural and Functional Insights

Core Heterocycle Variations :

  • The target compound and derivatives use pyrazolo[1,5-a]pyrimidine , whereas employs triazolo[1,5-a]pyrimidine , and uses pyrrolo[2,3-d]pyrimidine . Triazolo and pyrrolo cores may alter electron distribution and binding pocket compatibility compared to pyrazolo systems .

Substituent Effects :

  • Sulfone vs. Halogen/CF₃ : The target’s 1,1-dioxo-benzothiazole provides polar sulfone groups, contrasting with ’s lipophilic trifluoromethyl and ’s bromine. Sulfones typically enhance aqueous solubility and metabolic stability .
  • Piperidine vs. Piperazine : The target’s piperidine and ’s piperazine differ in basicity (piperazine has two amines), affecting protonation states and membrane permeability .

Computational Similarity Metrics :

  • Methods like Tanimoto coefficients or shape-based alignment (referenced in ) would highlight differences in pharmacophores. For example, the target’s sulfone and piperidine may yield lower similarity to ’s fluorinated triazolo analog despite shared pyrimidine cores .

Synthetic and Analytical Considerations :

  • Crystallographic tools (e.g., SHELX in , CCP4 in ) are critical for resolving complex substituent conformations, such as the piperidine ring’s chair/twist-boat dynamics in the target compound .

Biological Activity

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine moiety with a piperidine ring and a benzothiazole group. The molecular formula is C17H20N6O2SC_{17}H_{20}N_6O_2S with a molecular weight of approximately 368.45 g/mol. Its structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC17H20N6O2SC_{17}H_{20}N_6O_2S
Molecular Weight368.45 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against respiratory syncytial virus (RSV) by inhibiting viral fusion with host cell membranes . The mechanism involves the alteration of the dihedral angle between the pyrazolo scaffold and the amide bond plane, crucial for antiviral activity.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce ferroptosis in tumor cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. Research has shown that this compound can inhibit tumor cell proliferation and migration while triggering cell death .

A study investigated the effect of similar compounds on tumor cells using various assays:

  • MTT Assay : Measured cell viability.
  • Colony Formation Assay : Assessed the ability of cells to grow in colonies.
  • Flow Cytometry : Evaluated cell death and reactive oxygen species (ROS) levels.

Results indicated that treatment with these compounds significantly reduced cell viability and increased ROS levels, suggesting their potential as anticancer agents .

Table 2: Summary of Biological Activities

Activity TypeMechanismEfficacy
AntiviralInhibition of viral fusionPotent against RSV
AnticancerInduction of ferroptosisSignificant inhibition of tumor growth

Q & A

Q. What are the key steps in synthesizing this compound, and what reagents are critical for its preparation?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and carbonyl derivatives. Subsequent functionalization includes introducing the piperidin-4-yl and 1,1-dioxo-1,2-benzothiazol-3-amine moieties. Critical reagents include fluorinated aromatic intermediates (e.g., 4-(trifluoromethyl)phenyl derivatives) and catalysts like triethylamine. Reaction conditions (e.g., dichloromethane as a solvent, 35–60°C) must be tightly controlled to avoid side reactions .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while elemental analysis confirms C/H/N ratios. For example, HRMS (ESI) with m/z matching theoretical values (e.g., [M+H]⁺) is standard practice .

Q. What purification methods are recommended to isolate high-purity batches?

Column chromatography using gradients of dichloromethane/ethyl acetate (0–100%) is effective for separating intermediates. Final purification may involve recrystallization from ethanol or acetonitrile, with purity assessed via HPLC (>95% by area normalization) .

Q. What is the molecular formula and key structural features influencing reactivity?

While the exact formula isn’t provided in evidence, analogous compounds (e.g., C20H22FN5O2) highlight a pyrazolo-pyrimidine core, substituted phenyl groups, and a sulfonamide (1,1-dioxo-1,2-benzothiazol) moiety. Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic substitution reactivity .

Q. How do functional groups like the pyrazolo-pyrimidine core affect solubility and stability?

The pyrazolo-pyrimidine core contributes to moderate aqueous solubility, which can be improved using polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (e.g., ammonium acetate buffer, pH 6.5) and temperatures (25–40°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the piperidin-4-yl group?

Yields improve with slow addition of piperidin-4-yl precursors to avoid dimerization. Catalytic systems like copper(I) bromide (0.1–1 mol%) in DMSO at 35°C enhance coupling efficiency. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction endpoints .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Discrepancies may arise from off-target interactions or assay conditions (e.g., buffer ionic strength). Validate results using orthogonal assays (e.g., SPR for binding kinetics) and structural analogs to isolate structure-activity relationships (SAR). Dose-response curves (IC50) and selectivity profiling against related enzymes (e.g., kinase panels) are critical .

Q. What strategies are effective for SAR studies targeting the 1,2-benzothiazol-3-amine moiety?

Systematic substitution of the benzothiazol ring (e.g., introducing methyl, fluoro, or nitro groups) and evaluating effects on potency via IC50 shifts (e.g., 10–100 nM ranges) is key. Computational docking (e.g., AutoDock Vina) can predict binding interactions with target proteins like kinases or GPCRs .

Q. How can solubility challenges be mitigated during in vivo pharmacokinetic studies?

Use co-solvents like PEG-400 or cyclodextrin-based formulations. Alternatively, synthesize prodrugs (e.g., ester derivatives) with improved logP values. Monitor plasma stability and metabolite profiles using LC-MS/MS .

Q. What alternative synthetic routes exist for scale-up production?

Flow chemistry systems reduce reaction times for cyclization steps (e.g., 30 minutes vs. 48 hours). Microwave-assisted synthesis (100–150°C) can accelerate heterocycle formation. For chiral intermediates, asymmetric catalysis (e.g., BINAP ligands) improves enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.